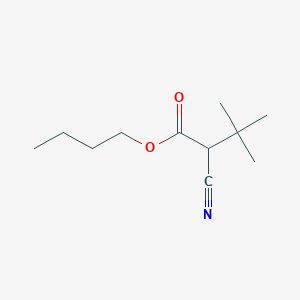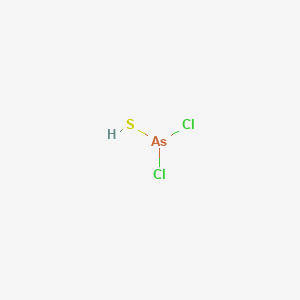
Arsorodichloridothious acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsorodichloridothious acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of arsenic, chlorine, and sulfur atoms within its molecular structure, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsorodichloridothious acid typically involves the reaction of arsenic trichloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at a temperature range of 50-70°C. The reaction can be represented as follows:
AsCl3+CS(NH2)2→As(SCNH2)2Cl+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Arsorodichloridothious acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentachloride and sulfur dioxide.
Reduction: Reduction reactions can convert it into arsenic trichloride and hydrogen sulfide.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products
Oxidation: Arsenic pentachloride and sulfur dioxide.
Reduction: Arsenic trichloride and hydrogen sulfide.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Arsorodichloridothious acid has found applications in several scientific research areas:
Chemistry: It is used as a reagent in the synthesis of organoarsenic compounds and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is utilized in the manufacturing of specialty chemicals and as an intermediate in the production of other arsenic-containing compounds.
Wirkmechanismus
The mechanism by which arsorodichloridothious acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects. The pathways involved include the inhibition of metabolic enzymes and interference with cellular respiration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic Trichloride: Shares the arsenic and chlorine components but lacks sulfur.
Thiourea: Contains sulfur and nitrogen but no arsenic.
Arsenic Pentachloride: An oxidized form of arsenic trichloride with additional chlorine atoms.
Uniqueness
Arsorodichloridothious acid is unique due to its combination of arsenic, chlorine, and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
163546-84-7 |
|---|---|
Molekularformel |
AsCl2HS |
Molekulargewicht |
178.90 g/mol |
IUPAC-Name |
dichloroarsinothious acid |
InChI |
InChI=1S/AsCl2HS/c2-1(3)4/h4H |
InChI-Schlüssel |
DHAKCCBMWQRAGZ-UHFFFAOYSA-N |
Kanonische SMILES |
S[As](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)
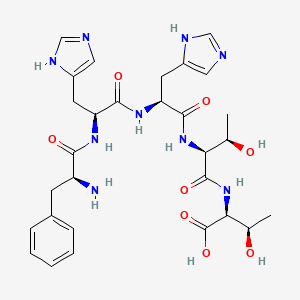
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
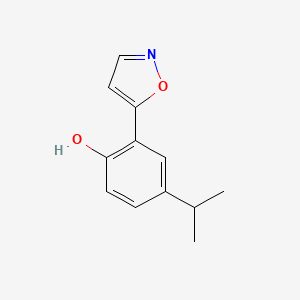

![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
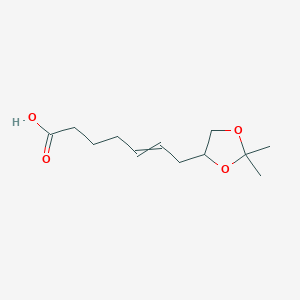
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
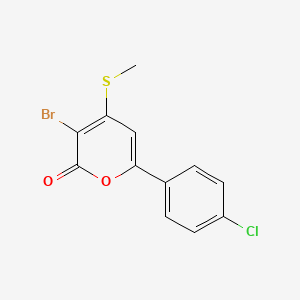
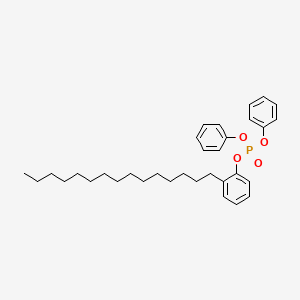
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)
